

Spectroscopic Analysis of Phenylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: Phenylcyclohexane

Cat. No.: B048628

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This technical guide provides a comprehensive overview of the spectroscopic data for **phenylcyclohexane** (CAS No. 827-52-1), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for the acquisition of these spectra, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **phenylcyclohexane**, providing a quantitative reference for compound identification and characterization.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Phenylcyclohexane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Aromatic protons (C ₆ H ₅)
2.50	tt	1H	Methine proton (C ₁ -H of cyclohexyl)
1.90 - 1.70	m	4H	Axial protons of cyclohexyl
1.50 - 1.20	m	6H	Equatorial protons of cyclohexyl

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Phenylcyclohexane**

Chemical Shift (δ) ppm	Assignment
145.5	C ₁ (ipso-carbon of phenyl)
128.3	C ₃ , C ₅ (meta-carbons of phenyl)
126.5	C ₂ , C ₆ (ortho-carbons of phenyl)
125.8	C ₄ (para-carbon of phenyl)
44.8	C _{1'} (methine-carbon of cyclohexyl)
34.5	C _{2'} , C _{6'} (cyclohexyl)
26.8	C _{3'} , C _{5'} (cyclohexyl)
26.1	C _{4'} (cyclohexyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared Absorption Bands for **Phenylcyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3020	Medium	Aromatic C-H stretch
2925, 2850	Strong	Aliphatic C-H stretch (cyclohexyl)
1605, 1495	Medium	Aromatic C=C skeletal vibrations
1450	Medium	CH ₂ scissoring (cyclohexyl)
750, 695	Strong	Monosubstituted benzene C-H out-of-plane bend

Sample preparation: Neat liquid film

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for **Phenylcyclohexane**

m/z	Relative Intensity (%)	Assignment
160	30	[M] ⁺ (Molecular Ion)
104	100	[C ₈ H ₈] ⁺ (Styrene radical cation)
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	25	[C ₆ H ₅] ⁺ (Phenyl cation)
55	35	[C ₄ H ₇] ⁺

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **phenylcyclohexane** (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

^1H NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

^{13}C NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are employed. Typically, 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

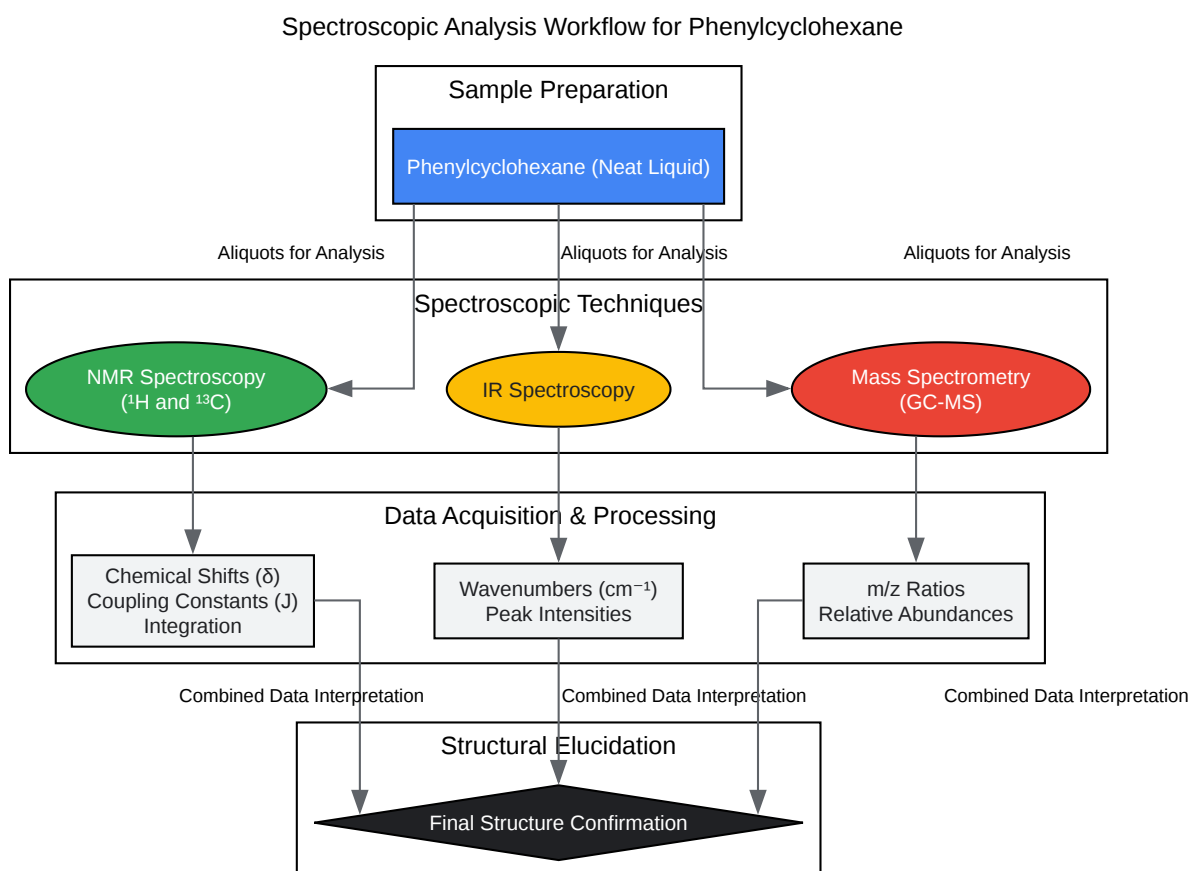
A drop of neat **phenylcyclohexane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum. Data is typically acquired with a resolution of 4 cm^{-1} and an accumulation of 16 scans.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **phenylcyclohexane** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400. The ionization energy is set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as **phenylcyclohexane**.



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Spectroscopic analysis workflow.

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